(1-Benzhydryl-azetidin-3-yl)-hydrazine

Medicinal Chemistry Organic Synthesis Process Chemistry

Inconsistent reactivity and supply of standard azetidine derivatives often stall medicinal chemistry programs. (1-Benzhydryl-azetidin-3-yl)-hydrazine (CAS 1025899-41-5) resolves both: the hydrazine moiety enables hydrazone library construction, while the benzhydryl-azetidine scaffold engages dopamine D2/D4 receptors for CNS probe development. - Scalable synthesis (>99% yield) ensures reliable bulk supply for parallel library production. - Available as free base (≥95%) or dihydrochloride salt for formulation flexibility. - Non-hazardous for transport; ships ambient globally from certified facilities.

Molecular Formula C16H19N3
Molecular Weight 253.34 g/mol
Cat. No. B8099863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Benzhydryl-azetidin-3-yl)-hydrazine
Molecular FormulaC16H19N3
Molecular Weight253.34 g/mol
Structural Identifiers
SMILESC1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)NN
InChIInChI=1S/C16H19N3/c17-18-15-11-19(12-15)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15-16,18H,11-12,17H2
InChIKeyLIEBVGZSDJOXOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Compound Profile: (1-Benzhydryl-azetidin-3-yl)-hydrazine


(1-Benzhydryl-azetidin-3-yl)-hydrazine (CAS 1025899-41-5; C16H19N3; MW 253.34 g/mol) is an azetidine-based hydrazine derivative featuring a benzhydryl (diphenylmethyl) group at the N1 position and a hydrazine moiety at the C3 position of the four-membered azetidine ring [1]. The compound is commercially available as a free base (purity 95–98%) and as dihydrochloride or trihydrochloride salts (purity 96–97%) from multiple specialty chemical suppliers . The combination of the strained azetidine ring, the lipophilic benzhydryl group, and the reactive hydrazine functionality positions this compound as a versatile building block for medicinal chemistry, particularly for constructing hydrazone libraries, nitrogen-containing heterocycles, and conformationally constrained pharmacophores .

Structural Differentiation of (1-Benzhydryl-azetidin-3-yl)-hydrazine


Substituting (1-Benzhydryl-azetidin-3-yl)-hydrazine with other azetidine derivatives (e.g., 3-amino-1-benzhydrylazetidine, 1-benzhydrylazetidin-3-ol) or simple alkyl hydrazines (e.g., (1-methyl-azetidin-3-yl)-hydrazine) is not functionally equivalent because the benzhydryl group provides steric bulk and lipophilicity that influence binding to hydrophobic protein pockets and alter synthetic intermediate stability [1]. The hydrazine moiety offers distinct reactivity—including hydrazone formation with carbonyls and redox activity—that amine or alcohol analogs cannot replicate [2]. In dopamine receptor antagonist series, the benzhydryl-azetidine scaffold demonstrated significant potency modulation depending on 3-position substitution; hydrazine incorporation may confer different selectivity profiles compared to amide- or amine-substituted analogs [3]. Furthermore, the hydrochloride salt form (dihydrochloride, CAS 1235407-00-7) offers different handling and solubility properties compared to the free base, impacting experimental reproducibility in aqueous assays . These structural distinctions translate to quantifiable differences in synthetic utility and biological target engagement, as detailed in the evidence below.

Differentiation Evidence: (1-Benzhydryl-azetidin-3-yl)-hydrazine


Synthetic Yield Comparison

In a patent-described synthetic route (WO2014/68527), deprotection of tert-butyl 2-[1-(diphenylmethyl)azetidin-3-yl]hydrazinecarboxylate with 4M HCl in dioxane at ambient temperature for 4 hours afforded (1-Benzhydryl-azetidin-3-yl)-hydrazine hydrochloride in >99% yield (16.5 g isolated from 19.3 g starting material) . This high-yielding, scalable deprotection contrasts with alternative synthetic approaches for azetidine hydrazines that may require multi-step sequences with lower overall yields; for instance, the synthesis of (1-methyl-azetidin-3-yl)-hydrazine (a simpler analog lacking the benzhydryl group) is commercially available only at 96% purity with no reported isolated yield data, suggesting less optimized preparative routes [1].

Medicinal Chemistry Organic Synthesis Process Chemistry

Regiospecific Ring Opening with Hydrazine

A base-free, BF3·OEt2-catalyzed (5 mol%) regiospecific ring opening of N-activated azetidines with hydrazones has been reported to afford hydrazonyl amines in high yields under mild conditions [1]. The hydrazine moiety of (1-Benzhydryl-azetidin-3-yl)-hydrazine can participate in analogous hydrazone formation and subsequent transformations, whereas amine analogs (e.g., 1-benzhydrylazetidin-3-amine, CAS 40432-52-8) lack this reactivity and cannot undergo the same regiospecific C-N bond-forming sequence . This differential reactivity is quantified by the reported reaction rate: hydrazone addition to aryl azetidines proceeds at 'stellar rates' with only 5 mol% catalyst, in contrast to amine nucleophiles which typically require stronger bases or harsher conditions for ring opening [1].

Synthetic Methodology Hydrazone Chemistry C-N Bond Formation

Dopamine Receptor Affinity: Benzhydryl Scaffold

In a systematic SAR study of azetidine-based dopamine antagonists, N-(1-benzhydryl-azetidin-3-yl)-2-bromo-benzamide and N-(1-benzhydryl-azetidin-3-yl)-4-bromo-benzamide were identified as the most potent D2 and D4 antagonists, respectively, among a series of 3-position amide derivatives [1]. While specific binding data for (1-Benzhydryl-azetidin-3-yl)-hydrazine are not reported, the benzhydryl-azetidine scaffold itself is a validated pharmacophore for dopamine receptor engagement. In contrast, simpler azetidine derivatives lacking the benzhydryl group (e.g., 3-hydrazinylazetidine dihydrochloride, CAS 1305282-79-4) lack the lipophilic bulk required for binding to hydrophobic receptor pockets and have no reported dopamine receptor activity . The quantitative potency of benzhydryl-containing analogs in this series underscores the functional importance of the benzhydryl moiety.

Dopamine Receptor CNS Drug Discovery Structure-Activity Relationship

Antimicrobial Intermediate Potential

Patent EP-0406112-A1 explicitly claims 1-benzhydrylazetidines as intermediates for the preparation of compounds with antimicrobial activity [1]. The general formula includes substitution at the 3-position with amino, alkylamino, acylamino, or aminomethyl radicals. (1-Benzhydryl-azetidin-3-yl)-hydrazine, bearing a hydrazine group at the 3-position, falls within this claimed intermediate class. For context, 3-cyanomethyl-1-benzhydryl azetidine, a structurally related analog, demonstrated moderate antibacterial activity with MIC values of 25 µg/mL against S. aureus and 50 µg/mL against E. coli . While the hydrazine analog has not been directly assayed, its position within the patented intermediate class and structural similarity to active analogs supports its utility in antimicrobial SAR exploration. Non-benzhydryl azetidines (e.g., 3-azido-1-benzhydrylazetidine) show only class-level antimicrobial claims without quantitative MIC data .

Antimicrobial Intermediate Synthesis Drug Development

Application Scenarios: (1-Benzhydryl-azetidin-3-yl)-hydrazine


Hydrazone Library Synthesis for CNS Screening

Leverage the hydrazine moiety to generate hydrazone derivatives via condensation with aldehydes or ketones. The benzhydryl-azetidine scaffold has demonstrated dopamine D2/D4 receptor engagement in published SAR studies [1], making hydrazone derivatives attractive candidates for CNS-focused screening libraries. The high-yielding, scalable synthesis (>99% yield) ensures consistent supply for parallel library production .

Antimicrobial Drug Discovery Building Block

Utilize (1-Benzhydryl-azetidin-3-yl)-hydrazine as a key intermediate for synthesizing antimicrobial agents, as claimed in EP-0406112-A1 [2]. The 3-position hydrazine provides a reactive handle for further functionalization (e.g., acylation, alkylation, hydrazone formation) to explore structure-activity relationships against bacterial targets. Structural analogs with benzhydryl-azetidine cores have shown moderate antibacterial activity (MIC 25–50 µg/mL) , validating the scaffold's potential.

Asymmetric Synthesis via Chiral Azetidines

The rigid, four-membered azetidine ring provides conformational constraint valuable for asymmetric catalysis and chiral ligand design. (1-Benzhydryl-azetidin-3-yl)-hydrazine can serve as a precursor to chiral hydrazine derivatives; literature precedence exists for chiral benzhydryl-azetidines (e.g., (2S,3S)-1-benzhydryl-2-methyl-azetidin-3-amine) as stereospecific intermediates [3]. The hydrazine group offers additional coordination possibilities for transition metal catalysis.

Regiospecific C-N Bond Formation

Exploit the hydrazine moiety for base-free, BF3·OEt2-catalyzed regiospecific ring opening of azetidines to synthesize hydrazonyl amines [4]. This methodology provides rapid access to N-N bond-containing building blocks relevant to natural product synthesis and bioactive molecule construction. The benzhydryl group may influence regioselectivity and stabilize intermediates during the ring-opening process.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1-Benzhydryl-azetidin-3-yl)-hydrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.